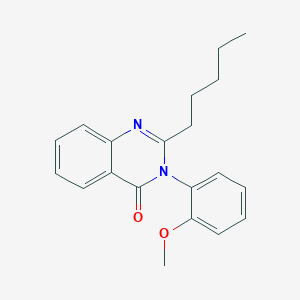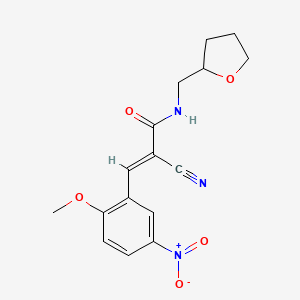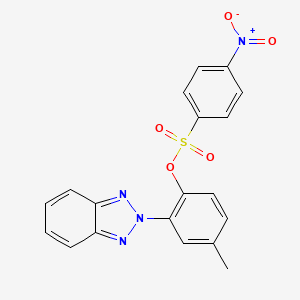![molecular formula C24H29BrN4O4 B10871383 N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10871383.png)
N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a brominated indole core linked to a methoxyphenoxy aceto hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Attachment of the Dipropylaminomethyl Group: This step involves the alkylation of the indole nitrogen with a dipropylaminomethyl chloride in the presence of a base such as sodium hydride.
Formation of the Hydrazide Moiety: The final step involves the condensation of the brominated indole derivative with 4-methoxyphenoxyacetic acid hydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity and scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN_3) or thiourea under mild heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while substitution reactions could produce a variety of functionalized indole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in material science are still being explored.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE
- N’~1~-{5-CHLORO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
What sets N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the dipropylaminomethyl group significantly influences its reactivity and interaction with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C24H29BrN4O4 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H29BrN4O4/c1-4-12-28(13-5-2)16-29-21-11-6-17(25)14-20(21)23(24(29)31)27-26-22(30)15-33-19-9-7-18(32-3)8-10-19/h6-11,14,31H,4-5,12-13,15-16H2,1-3H3 |
InChI Key |
DWKKAAWVUCUENW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}-6-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10871303.png)


![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10871323.png)
![(4E)-2-(1H-benzimidazol-2-yl)-4-[(dimethylamino)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871324.png)
![Ethyl [(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate](/img/structure/B10871327.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate](/img/structure/B10871335.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10871336.png)
![(2E)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10871341.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10871345.png)
![4-[2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10871351.png)

![7-(2-Furylmethyl)-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10871358.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10871360.png)
